Benzyl (1-iso-butylpiperidin-4-yl)carbamate
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Overview
Description
Benzyl (1-iso-butylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol . It is typically found as a yellow to colorless oil
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-iso-butylpiperidin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-iso-butylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (1-iso-butylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: Benzyl (1-iso-butylpiperidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems. It is also used in the development of enzyme inhibitors.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structural features make it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (1-iso-butylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The iso-butylpiperidine moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the iso-butylpiperidine moiety.
1-iso-butylpiperidin-4-yl carbamate: Similar structure but lacks the benzyl group.
N-benzyl-N-methylcarbamate: Contains a methyl group instead of the iso-butyl group.
Uniqueness: Benzyl (1-iso-butylpiperidin-4-yl)carbamate is unique due to the presence of both the benzyl and iso-butylpiperidine moieties. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
benzyl N-[1-(2-methylpropyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)12-19-10-8-16(9-11-19)18-17(20)21-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,18,20) |
InChI Key |
IQWRTBXZRLXKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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